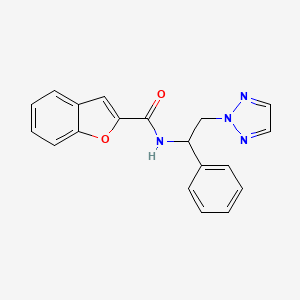

N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)benzofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds involves a Cu(I)-catalyzed azide–alkyne cycloaddition, which is a variant of the click chemistry approach. This method allows for the efficient creation of novel triazoles by reacting steroidal alkynyl carboxamides with p-substituted benzyl azides. The resulting products exhibit a range of antiproliferative activities against various human cancer cell lines, with some showing comparable effects to cisplatin, a common chemotherapy drug .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a triazole ring, which is known for its biological relevance and potential pharmacological applications. The variation in the substitution pattern on the benzyl group of the azide component has been shown to significantly affect the cell growth-inhibitory properties of these molecules. This suggests that the molecular structure, particularly the substituents on the triazole ring, plays a crucial role in determining the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives include the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. This leads to the formation of N-((pyridin-4-yl)methyl) benzofuran-2-carboxamide and its substituted analogs. These intermediates then react with benzyl halides to produce the final compounds. The reactivity of these compounds suggests potential for further chemical modifications and optimization of their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their chemical structures and the nature of their synthesis. The presence of the benzofuran carboxamide moiety and the triazole ring indicates that these compounds may have significant aromatic character, which could influence their solubility, stability, and reactivity. The spectroscopic methods used to confirm the chemical structures of these derivatives provide insights into their physical properties, such as molecular weight and functional groups, which are essential for understanding their chemical behavior and interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Medizinische Chemie

1,2,3-Triazole sind privilegierte heterocyclische Strukturen in der Arzneimittelforschung aufgrund ihrer bemerkenswerten Eigenschaften. So trägt diese Verbindung bei:

- Antikrebsaktivität: Einige 1,2,3-Triazolderivate zeigen eine potente zytotoxische Aktivität gegen Krebszelllinien, was sie zu vielversprechenden Kandidaten für Antikrebsmittel macht .

- Antivirale Mittel: Der Austausch von Nukleobasen durch Triazolderivate hat sich bei der Entwicklung antiviraler Medikamente als effektiv erwiesen .

Organische Synthese

1,2,3-Triazole spielen eine entscheidende Rolle in der organischen Chemie:

- Click-Chemie: Der Ansatz der „Click-Chemie“, oft unter Verwendung der kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAC), ermöglicht die effiziente Synthese von 1,2,3-Triazolen. Diese Methode findet breite Anwendung in der Arzneimittelforschung und Materialwissenschaft .

- Enamin-vermittelte Reaktionen: L-Prolin-katalysierte enaminvermittelte [3 + 2]-Cycloadditionsreaktionen führen zur Bildung von 1,2,3-Triazolen .

Andere Anwendungen

Wirkmechanismus

Target of Action

The compound N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide, is a triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Mode of Action

The mode of action of triazole compounds involves their interaction with their targets, leading to various biochemical changes. The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme

Biochemical Pathways

Triazole compounds affect various biochemical pathways due to their ability to bind with different enzymes and receptors . .

Result of Action

The result of the compound’s action depends on its interaction with its targets and the subsequent biochemical changes. Triazole compounds are known to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities

Biochemische Analyse

Biochemical Properties

The 1,2,3-triazole core of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it capable of interacting with a variety of enzymes and receptors in the biological system

Cellular Effects

Other 1,2,3-triazole derivatives have been found to exhibit potent antiproliferative activity against certain cell lines

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,3-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme

Dosage Effects in Animal Models

The effects of different dosages of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide in animal models have not been reported. Other 1,2,3-triazole derivatives have shown compelling effects at certain doses

Eigenschaften

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGBFFSGNZGYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)